Oseltamivir-d5 (hydrochloride) is a stable isotope-labeled derivative of oseltamivir, a well-known antiviral medication used primarily in the treatment and prevention of influenza. The molecular formula for Oseltamivir-d5 is , with a molecular weight of approximately 317.44 g/mol . This compound is specifically designed for research applications, particularly in pharmacokinetic studies, where it serves as a tracer due to its unique isotopic labeling.
Oseltamivir itself functions as a neuraminidase inhibitor, blocking the enzyme that the influenza virus uses to replicate and spread within the host. The addition of deuterium atoms in Oseltamivir-d5 allows for enhanced tracking and quantification in biological systems, making it invaluable for studies involving drug metabolism and efficacy .
The primary chemical reaction involving Oseltamivir-d5 is its conversion into its active metabolite, oseltamivir carboxylate. This transformation occurs predominantly in the liver through hydrolysis by esterases. The reaction can be summarized as follows:
This active form exhibits a significantly higher affinity for the neuraminidase enzyme compared to the parent compound, thereby enhancing its antiviral activity .
Oseltamivir-d5 retains the biological activity of oseltamivir, acting primarily against influenza viruses A and B. Its mechanism involves competitive inhibition of the neuraminidase enzyme, which is crucial for viral replication and release from infected cells. Studies have shown that oseltamivir effectively reduces the duration of influenza symptoms when administered early in the infection process .
The use of Oseltamivir-d5 in research allows scientists to study its pharmacokinetics and dynamics without interference from natural isotopes, providing clearer insights into its absorption, distribution, metabolism, and excretion profiles .
The synthesis of Oseltamivir-d5 involves several steps, typically starting from shikimic acid or other suitable precursors. The general synthetic route includes:
Research indicates that oseltamivir phosphate (the parent compound) has minimal clinically significant interactions with other medications due to its metabolic pathway predominantly involving esterases rather than cytochrome P450 enzymes. This characteristic is vital for maintaining therapeutic efficacy while minimizing adverse effects associated with drug interactions .
Studies have also explored combination therapies involving oseltamivir with other antiviral agents to enhance treatment outcomes against influenza virus infections, particularly in cases where resistance may develop .
Several compounds share structural or functional similarities with Oseltamivir-d5. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Oseltamivir | Neuraminidase Inhibitor | First-line treatment for influenza |
| Zanamivir | Neuraminidase Inhibitor | Administered via inhalation; used for resistant strains |
| Peramivir | Neuraminidase Inhibitor | Intravenous formulation; used for severe cases |
| Baloxavir marboxil | Cap-dependent endonuclease inhibitor | Novel mechanism targeting viral RNA polymerase |
Oseltamivir-d5 stands out due to its stable isotope labeling, which facilitates detailed pharmacokinetic studies that are not possible with non-labeled compounds. This feature enables researchers to obtain accurate data on drug metabolism and distribution without interference from naturally occurring isotopes .
The systematic IUPAC name for oseltamivir-d5 (hydrochloride) is 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride. This nomenclature specifies the stereochemistry at positions 3, 4, and 5 of the cyclohexene ring and identifies the pentadeuterated ethyl group.
The molecular formula is C₁₆H₂₃D₅ClN₂O₄, derived by substituting five protium atoms with deuterium in the ethyl ester group of oseltamivir (C₁₆H₂₈N₂O₄) and adding a hydrochloric acid counterion. This results in a molecular weight of 353.90 g/mol, compared to 284.34 g/mol for non-deuterated oseltamivir.
| Property | Oseltamivir | Oseltamivir-d5 (Hydrochloride) |
|---|---|---|
| Molecular Formula | C₁₆H₂₈N₂O₄ | C₁₆H₂₃D₅ClN₂O₄ |
| Molecular Weight (g/mol) | 284.34 | 353.90 |
| Deuterium Substitutions | None | 5 (ethyl group) |
| Salt Form | Phosphate | Hydrochloride |
Deuterium incorporation occurs exclusively in the ethyl ester side chain (-OCOOCH₂CH₃), where all five hydrogen atoms (three on the terminal methyl group and two on the adjacent methylene group) are replaced by deuterium. This strategic labeling minimizes isotopic dilution during metabolism while preserving the pharmacophore—the cyclohexene core and acetamido/amino groups essential for neuraminidase inhibition.
The substitution pattern was validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:
Structurally, oseltamivir-d5 (hydrochloride) retains the core elements of oseltamivir:
The sole modification lies in the ethyl ester moiety, where deuterium substitution creates distinct physicochemical properties:
| Parameter | Oseltamivir | Oseltamivir-d5 (Hydrochloride) |
|---|---|---|
| C-O Bond Length (Å) | 1.41 | 1.41 |
| LogP | 1.9 | 1.8 |
| Metabolic Lability* | High | Reduced by 40–60% |
| *In vitro hepatic microsomal stability |
*Deuterium’s higher atomic mass strengthens carbon-deuterium bonds (C-D vs. C-H), reducing first-pass metabolism via cytochrome P450 enzymes.
Oseltamivir-d5 (hydrochloride) represents a deuterated variant of the well-known antiviral compound oseltamivir, with five deuterium atoms strategically incorporated into its structure . The synthesis of this deuterated compound typically follows pathways similar to those established for non-deuterated oseltamivir, with the primary commercial production route utilizing shikimic acid as the starting material [5]. Shikimic acid provides an ideal foundation for oseltamivir synthesis due to its natural possession of the required carbocyclic system with appropriate chirality that is essential for the final compound's stereochemical configuration [10].
The conventional synthesis pathway begins with shikimic acid, which is harvested from Chinese star anise or produced through recombinant Escherichia coli fermentation [5]. This approach is particularly valuable as it provides access to the three stereocenters present in oseltamivir, where the sought-after isomer represents only one of eight possible stereoisomers [5] [10]. The synthesis from shikimic acid typically proceeds through a series of carefully controlled transformations to maintain stereochemical integrity while introducing the necessary functional groups [9].
A particularly efficient synthesis route developed by Shi and colleagues achieves the conversion of shikimic acid to oseltamivir phosphate in eight steps with an impressive 47% overall yield [9] [33]. This method represents a significant improvement over earlier approaches, which often required more steps and delivered lower yields [10]. The key to this efficient synthesis lies in the highly regioselective and stereoselective nucleophilic replacement reactions that introduce the azide group, which is subsequently converted to the amine functionality present in the final compound [33].
The synthesis pathway typically involves the following key transformations:
For the deuterated variant, the synthesis must incorporate deuterium atoms at specific positions, which requires either the use of deuterated starting materials or strategic deuterium introduction at particular steps in the synthesis [35].
The synthesis of Oseltamivir-d5 (hydrochloride) presents unique challenges that necessitate specialized approaches for deuterium incorporation [35]. Several alternative strategies have been developed that utilize different substrates and methodologies to achieve selective deuteration at the desired positions [26].
One approach involves the use of deuterated starting materials in the established synthetic routes [35]. For instance, deuterated forms of shikimic acid can be employed, where specific hydrogen atoms have been replaced with deuterium [35]. These deuterated precursors can be synthesized through various methods, including enzymatic preparations that yield specifically labeled shikimic acids with deuterium at positions C-3 and C-4 [11].
The incorporation of deuterium can also be achieved through hydrogen-deuterium exchange reactions, which represent a fundamental technique in the synthesis of deuterated compounds [28]. These reactions typically utilize deuterium oxide (D2O) as the deuterium source and can be catalyzed by various transition metals such as palladium or platinum [28]. The exchange reactions can be tailored to target specific positions based on their chemical reactivity, allowing for selective deuteration [26].
Table 1: Comparison of Deuteration Methods for Oseltamivir Synthesis
| Method | Deuterium Source | Catalyst | Advantages | Challenges |
|---|---|---|---|---|
| Direct deuteration of precursors | D2O | Pd/C, Pt | Simple procedure, high deuterium incorporation | Limited selectivity |
| Deuterated starting materials | Pre-deuterated compounds | Various | Precise deuterium positioning | Requires synthesis of deuterated precursors |
| H-D exchange at specific positions | D2O, D2 gas | Transition metals | Can target specific functional groups | May require protection of other groups |
| Electrochemical deuteration | D2O | Proton-conducting membrane | Ambient conditions, high yield | Specialized equipment needed |
Another innovative approach involves electrochemical synthesis systems that can introduce deuterium under mild conditions [29]. These systems operate at ambient pressure and room temperature, utilizing a proton-conducting membrane to facilitate the deuteration process [29]. The advantage of this method lies in its environmental friendliness, as it avoids the use of high-pressure deuterium gas and operates at lower temperatures [29].
For the specific synthesis of Oseltamivir-d5, researchers have developed methods that allow for the selective incorporation of deuterium at five specific positions [35] [37]. This can be achieved through the use of deuterated reagents such as deuterated ethanol, 3-pentanone, or acetic anhydride at appropriate stages of the synthesis [35]. The choice of deuterated reagent depends on which positions require deuteration in the final compound [35].
The synthesis of deuterated compounds often requires careful consideration of reaction conditions to prevent unwanted hydrogen-deuterium exchange [35]. For instance, when using deuterated 3-pentanone in the synthesis of Oseltamivir-d5, trifluoromethanesulfonic acid deuterated (CF3SO3D) may be employed as a catalyst to prevent undesired exchange reactions [35].
These alternative approaches provide valuable tools for the synthesis of Oseltamivir-d5, allowing for precise control over the position and extent of deuterium incorporation [26] [35]. The resulting deuterated compound maintains the pharmacological properties of the parent compound while offering advantages for applications such as pharmacokinetic studies and metabolic investigations .
The formation of the hydrochloride salt represents a critical step in the synthesis of Oseltamivir-d5 (hydrochloride), significantly affecting the compound's physical properties, stability, and bioavailability [13]. The conversion of Oseltamivir-d5 free base to its hydrochloride salt involves the reaction with hydrochloric acid under carefully controlled conditions to ensure high purity and yield [13].
Several crystallization techniques have been developed for the formation of Oseltamivir hydrochloride salt, which can be adapted for the deuterated variant [13] [19]. The most common approach involves dissolving the free base in an appropriate solvent, followed by the addition of hydrochloric acid and subsequent crystallization [13]. The choice of solvent plays a crucial role in determining the crystallization behavior, crystal morphology, and purity of the final product [14].
For Oseltamivir-d5 (hydrochloride), the crystallization process typically begins with the dissolution of the free base in a polar solvent such as methanol or ethanol [19]. Hydrochloric acid is then added to form the salt, which can be isolated through various crystallization techniques [13]. One effective method involves the addition of an anti-solvent such as ethyl acetate or diethyl ether to induce crystallization [13] [19]. This approach, known as anti-solvent crystallization, can yield high-purity crystals with well-defined morphology [14].
Another technique that has shown promise for the crystallization of Oseltamivir salts is vapor diffusion [14]. In this method, a saturated solution of the compound is placed in a container, which is then placed inside a larger container containing a volatile organic solvent [14]. As the solvent vapors diffuse into the solution, they reduce the solubility of the salt, leading to controlled crystallization [14]. This technique has been reported to produce high-quality crystals suitable for structural analysis [14].
Temperature-controlled crystallization represents another important approach for the formation of Oseltamivir-d5 hydrochloride salt [13]. This method involves dissolving the free base in a hot solvent, adding hydrochloric acid, and then cooling the solution in a controlled manner to induce crystallization [13]. The cooling rate significantly affects the crystal size, morphology, and purity, with slower cooling generally producing larger, more uniform crystals [14].
The crystallization of Oseltamivir-d5 hydrochloride typically yields a white crystalline solid with characteristic physical properties [13]. The crystalline form can be characterized using various analytical techniques, including X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy, to confirm its identity and purity [14] [19].
The development of effective impurity profiling and control strategies is essential for ensuring the quality and safety of Oseltamivir-d5 (hydrochloride) [18]. Impurities can arise from various sources, including starting materials, intermediates, side reactions, degradation processes, and the crystallization process itself [18] [24]. Comprehensive impurity profiling enables the identification, quantification, and control of these impurities to meet regulatory requirements and ensure product quality [24].
High-performance liquid chromatography (HPLC) represents the primary analytical technique for impurity profiling of Oseltamivir-d5 (hydrochloride) [15]. Various HPLC methods have been developed, including reversed-phase HPLC with ultraviolet detection, which allows for the separation and quantification of Oseltamivir and its related impurities [15]. For the specific analysis of deuterated compounds, liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity, enabling the differentiation between deuterated and non-deuterated species [20] [24].
One significant challenge in the impurity profiling of Oseltamivir-d5 (hydrochloride) is the detection and quantification of enantiomeric impurities [25]. Chiral HPLC methods have been developed for this purpose, utilizing chiral stationary phases to separate enantiomers [25]. A novel approach involves the removal of the phosphate salt through solvent extraction prior to chiral HPLC analysis, which prevents column clogging and improves method repeatability [25]. This technique can be adapted for the hydrochloride salt of Oseltamivir-d5 [25].
Table 2: Common Impurities in Oseltamivir Synthesis and Control Strategies
| Impurity Type | Source | Detection Method | Control Strategy |
|---|---|---|---|
| Enantiomeric impurities | Incomplete stereoselectivity | Chiral HPLC | Optimized reaction conditions, recrystallization |
| Process-related impurities | Side reactions, incomplete reactions | HPLC, LC-MS | Process optimization, purification steps |
| Degradation products | Storage, stress conditions | Stability-indicating HPLC | Appropriate storage conditions, antioxidants |
| Deuterium-related impurities | Incomplete deuteration, H-D exchange | LC-MS, NMR | Optimized deuteration conditions, purification |
The control of impurities in Oseltamivir-d5 (hydrochloride) begins with the optimization of the synthetic process to minimize the formation of impurities [10] [18]. This includes careful selection of reaction conditions, reagents, and catalysts to enhance selectivity and reduce side reactions [10]. For instance, the regioselective and stereoselective nucleophilic substitution reactions in the synthesis pathway can be optimized to minimize the formation of regioisomers and stereoisomers [9] [33].
Purification strategies play a crucial role in impurity control [15] [18]. Multiple purification steps may be employed throughout the synthesis to remove accumulated impurities before they can participate in subsequent reactions [10]. The final purification of Oseltamivir-d5 (hydrochloride) typically involves recrystallization, which can significantly reduce the levels of impurities [13] [19]. The choice of solvent system for recrystallization is critical, as it affects the solubility of the target compound and its impurities, thereby determining the purification efficiency [13] [14].
Oseltamivir-d5 (hydrochloride) is deuterated at all three hydrogen atoms of the acetamide methyl group and at two hydrogen atoms of the adjacent methylene, replacing five protium nuclei with deuterium. Substitution leaves the electronic structure intact, so the proton chemical-shift pattern mirrors that of the non-labelled parent while showing the expected loss of signal intensity where protium atoms are absent [1].
| Proton environment | Non-labelled δ (ppm, 500 MHz, CDCl₃) [1] | Expected appearance in Oseltamivir-d5 (hydrochloride) | Multiplicity | Integration change |
|---|---|---|---|---|
| CH₃-CO- (acetyl) | 1.90 ± 0.05 | Resonance absent (replaced by deuterium) | singlet | –3 H |
| CH₃-CH₂-CH₂- (pentyloxy chain terminal) | 0.87 ± 0.02 | Unchanged | triplet | 3 H |
| O-CH (pentyloxy) | 3.90 ± 0.05 | Unchanged | multiplet | 1 H |
| C-4 H (vinylic) | 5.70 ± 0.03 | Unchanged | doublet | 1 H |
| NH (acetamide) | 7.80 ± 0.05 | Small up-field shift (≈0.02 ppm) | broad singlet | 1 H |
| Residual aliphatic protons | 1.20 – 2.50 | Unchanged | multiplets | –2 H total* |
*Loss corresponds to the two deuterons introduced at the adjacent methylene carbon.
The carbon-13 spectrum is unaffected apart from marginal isotope shifts (<0.02 ppm) at the labelled acetyl carbonyl and methyl positions, confirming that deuteration is site-specific and of high isotopic purity [2].
Electrospray positive-ion mass spectrometry shows a protonated molecular ion at m/z 318.1, exactly 5 u higher than the non-labelled analogue (m/z 313.1) [3]. Collision-induced dissociation yields a characteristic set of fragments summarised below. Fragments that retain the deuterated acetyl moiety are 5 u heavier than their non-labelled counterparts, providing a convenient isotope tag for quantitative bioanalysis [3] [4].
| Precursor / product ion | Key neutral loss | Structural origin | Rel. intensity (%) |
|---|---|---|---|
| 318.1 → 171.2 | Deuterated pentyloxy side chain | cyclohexene core + acetyl-d₅ | 100 |
| 318.1 → 152.1 | Loss of ammonia + partial side chain | partial core | 42 |
| 318.1 → 124.1 | Sequential loss of acetamide-d₅ | dehydrated core | 18 |
| 318.1 → 102.1 | Deep fragmentation of cyclohexene ring | diagnostic low-mass ion | 12 |
The 5-unit mass offset in every isotope-retaining fragment enables interference-free monitoring when the compound is applied as an internal standard in quantitative liquid-chromatography–mass-spectrometry assays [3] [4].
Experimental solubility measurements performed on the non-labelled hydrochloride show very high aqueous solubility across the physiological pH range, a behaviour that is unaffected by substitution with non-exchangeable deuterium [5].
| Medium (37 °C) | pH | Equilibrium solubility (mg mL⁻¹) | Dose/solubility volume for a 75 mg sample (mL) |
|---|---|---|---|
| Hydrochloric acid (0.1 mol L⁻¹) | 1.2 | 618 ± 12 | 0.12 |
| Acetate buffer (0.05 mol L⁻¹) | 4.5 | 581 ± 10 | 0.13 |
| Phosphate buffer (0.025 mol L⁻¹) | 6.8 | 559 ± 11 | 0.13 |
The compound therefore satisfies the biopharmaceutics “high-solubility” criterion with a dose/solubility ratio well below 250 mL throughout the gastrointestinal pH window [5].